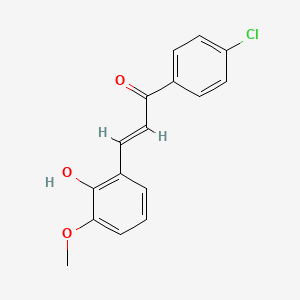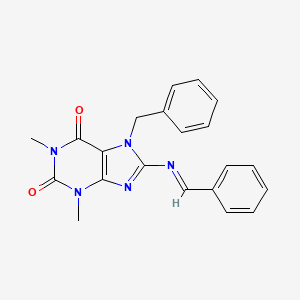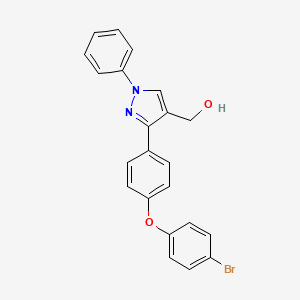
(2E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-2-hydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H13ClO3 and a molecular weight of 288.73. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Vorbereitungsmethoden
The synthesis of 4’-Chloro-2-hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
4’-Chloro-2-hydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2-hydroxy-3-methoxychalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and diabetes due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 4’-Chloro-2-hydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4’-Chloro-2-hydroxy-3-methoxychalcone can be compared with other similar compounds, such as:
- 3’-Chloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 5’-Chloro-4,2’-dihydroxy-3-methoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
These compounds share structural similarities but differ in the position and number of substituents on the phenyl rings, which can influence their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C16H13ClO3 |
|---|---|
Molekulargewicht |
288.72 g/mol |
IUPAC-Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,19H,1H3/b10-7+ |
InChI-Schlüssel |
DYKSORHKUYMVFH-JXMROGBWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)

![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)




![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)

